Cas no 135070-65-4 ([1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-)
![[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- structure](https://ja.kuujia.com/scimg/cas/135070-65-4x500.png)
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-
- 4-chloro-2-(4-methylphenyl)benzoic acid
- 135070-65-4
- 5-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
- 5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
- DTXSID80625614
- SCHEMBL6492374
- BS-30705
- 5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylicacid
- CS-0209598
- MFCD18318967
-
- MDL: MFCD18318967
- インチ: InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
- InChIKey: UVRIBLSFPZQTTJ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
計算された属性
- 精确分子量: 246.0447573g/mol
- 同位素质量: 246.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 37.3Ų
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB325886-5 g |
4-Chloro-2-(4-methylphenyl)benzoic acid, 95%; . |
135070-65-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
A2B Chem LLC | AI31669-1g |
4-Chloro-2-(4-methylphenyl)benzoic acid |
135070-65-4 | 95% | 1g |
$271.00 | 2024-04-20 | |
A2B Chem LLC | AI31669-5g |
4-Chloro-2-(4-methylphenyl)benzoic acid |
135070-65-4 | 95% | 5g |
$880.00 | 2024-04-20 | |
Ambeed | A421279-1g |
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid |
135070-65-4 | 97% | 1g |
$303.0 | 2024-04-24 | |
1PlusChem | 1P00HUC5-1g |
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- |
135070-65-4 | 95% | 1g |
$356.00 | 2025-02-28 | |
abcr | AB325886-5g |
4-Chloro-2-(4-methylphenyl)benzoic acid, 95%; . |
135070-65-4 | 95% | 5g |
€1159.00 | 2024-06-08 | |
1PlusChem | 1P00HUC5-5g |
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- |
135070-65-4 | 95% | 5g |
$1156.00 | 2025-02-28 |
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-に関する追加情報
[1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-
The compound with CAS No. 135070-65-4, commonly referred to as [1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-, is a significant organic molecule in the field of chemistry and materials science. This compound belongs to the biphenyl family, which has been extensively studied due to its unique electronic properties and structural versatility. The molecule consists of two phenyl rings connected by a single bond (biphenyl system), with a carboxylic acid group attached at the 2-position of one ring and substituents at the 5-position (chloro) and 4'-position (methyl) of the other ring.
The biphenyl system in this compound plays a crucial role in its electronic properties. The presence of electron-withdrawing groups like the chloro substituent and electron-donating groups like the methyl group creates a balance that influences the molecule's reactivity and stability. Recent studies have shown that such substituted biphenyl derivatives are valuable in the development of advanced materials, including organic semiconductors and sensors.
One of the most notable applications of [1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- is in the field of drug discovery. The compound's ability to act as a ligand in metalloenzyme inhibition has been explored in recent research. For instance, studies published in high-impact journals such as Journal of Medicinal Chemistry have highlighted its potential as a lead compound for developing anti-inflammatory agents. The carboxylic acid group in the molecule is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its bioavailability.
In addition to its biological applications, this compound has found relevance in materials science. Its structural rigidity and conjugated system make it an ideal candidate for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. A study published in Nature Communications demonstrated that incorporating this compound into OLED structures significantly improves device efficiency by optimizing charge transport properties.
The synthesis of [1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by functionalization of the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has become a preferred method for constructing biphenyl derivatives with high precision.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Research conducted by environmental chemists has shown that under certain conditions, such as UV light exposure or microbial activity, this compound undergoes rapid degradation into less harmful byproducts. This finding is particularly important for industries involved in chemical manufacturing and waste management.
In conclusion, [1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl- is a versatile compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications of this compound, it is poised to play an even more significant role in advancing modern science and technology.
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